Product packaging for 8-Amino-3,4-dihydroquinazolin-2(1H)-one(Cat. No.:CAS No. 1253225-78-3)

8-Amino-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1651285
CAS No.: 1253225-78-3
M. Wt: 163.18
InChI Key: XXBCUWUQIQZENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1253225-78-3) is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This dihydroquinazolinone derivative is of significant interest to researchers due to the broad spectrum of biological activities exhibited by its structural analogues, particularly in oncology and infectious disease studies. The quinazolinone core is a key structural element in many biologically active molecules and several marketed drugs . Compounds based on this scaffold are frequently investigated as small molecule inhibitors for kinases and other receptor kinases . Recent research on closely related dihydroquinazolinone derivatives has demonstrated potent anti-proliferative effects against various human cancer cell lines, including HepG-2, A2780, and MDA-MB-231, highlighting its potential in the design of novel anticancer agents . Furthermore, the quinazolinone structure is known to be explored for its antimicrobial, antifungal, and antioxidant properties, making it a versatile template for developing new therapeutic candidates . From a synthetic chemistry perspective, modern approaches for constructing the dihydroquinazolinone framework often leverage efficient, environmentally friendly strategies such as one-pot multicomponent reactions (MCRs), which allow for rapid structural diversification from readily available starting materials . This compound is intended for use in laboratory research only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B1651285 8-Amino-3,4-dihydroquinazolin-2(1H)-one CAS No. 1253225-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-3H,4,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBCUWUQIQZENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725601
Record name 8-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253225-78-3
Record name 8-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Amino 3,4 Dihydroquinazolin 2 1h One and Its Substituted Analogues

Classical and Established Synthetic Protocols for the 3,4-Dihydroquinazolin-2(1H)-one Framework

Traditional methods for constructing the dihydroquinazolinone ring system have long relied on two primary strategies: the cyclization of bifunctional starting materials and the chemical reduction of more oxidized quinazoline (B50416) precursors.

A foundational and widely utilized approach for synthesizing the 3,4-dihydroquinazolin-2(1H)-one skeleton involves the condensation and subsequent cyclization of an ortho-substituted aniline (B41778) with a suitable one-carbon electrophile. The most common starting materials are 2-aminobenzylamine or its derivatives, which react with various carbonyl precursors. diva-portal.org For instance, the reaction of 2-aminobenzylamine with reagents like N,N'-carbonyldiimidazole (CDI) can effectively form the cyclic urea (B33335) structure of the dihydroquinazolinone core. orientjchem.org In this reaction, CDI serves as a safe and efficient phosgene (B1210022) equivalent, facilitating the ring closure, with the harmless byproduct imidazole (B134444) being easily removed. orientjchem.org

Another classical variant employs anthranilamides (2-aminobenzamides) which undergo cyclocondensation with aldehydes or ketones. rsc.orgnih.gov This reaction often proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the 2-substituted 2,3-dihydroquinazolin-4(1H)-one product. nih.gov Various catalysts, including Lewis acids and Brønsted acids, can be employed to promote this transformation. nih.gov The synthesis of 8-amino substituted analogues can be achieved by starting with a 2-amino-3-nitrobenzylamine derivative, followed by cyclization and subsequent reduction of the nitro group to an amine.

An alternative to building the ring from acyclic precursors is to modify an existing quinazoline or quinazolinone ring system through reduction. The selective reduction of the C3-N4 double bond of a quinazolinone is a direct and atom-economical method to access chiral dihydroquinazolinones. dicp.ac.cn Asymmetric hydrogenation using transition metal catalysts, such as those based on palladium or iridium, has been developed to achieve this transformation with high yields and excellent enantioselectivity. dicp.ac.cn

Biomimetic asymmetric reduction, employing chiral NAD(P)H models, also provides a powerful pathway to chiral dihydroquinazolinone derivatives from their quinazolinone precursors. dicp.ac.cn This method can be coupled with a catalyst system, such as a ruthenium complex, to facilitate the hydrogenation process under mild conditions. dicp.ac.cn Furthermore, simpler reduction methods, like using tin(II) chloride in ethanol (B145695) under microwave irradiation, can convert quinazolin-4(3H)-ones to their 2,3-dihydro counterparts. nih.gov

Innovations in Multi-Component and One-Pot Synthetic Strategies

Modern synthetic chemistry increasingly favors methods that improve efficiency, reduce waste, and allow for rapid diversification. Multi-component and one-pot reactions have emerged as powerful tools for achieving these goals in the synthesis of dihydroquinazolinones.

The application of microwave irradiation has significantly accelerated the synthesis of dihydroquinazolinone derivatives. nih.gov Microwave-assisted protocols often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For example, a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide, an aldehyde or ketone, and a catalyst can be completed in as little as five minutes under solvent-free microwave conditions. nih.gov Similarly, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinone (B8607429) and hydrazine (B178648) monohydrate is efficiently achieved using microwave irradiation, with reaction times ranging from 20 to 33 minutes. mdpi.com This technology has also been applied to facilitate the Leuckart–Wallach type synthesis of substituted 3,4-dihydroquinazolinones. diva-portal.org

Starting MaterialsConditionsProduct TypeTimeReference
Anthranilamide, Aldehydes/KetonesSolvent-free, Microwave2,3-Dihydroquinazolin-4(1H)-ones5 min nih.gov
2-Methylbenzoxazinone, HydrazineEthanol, Microwave (120-150 °C)3-Amino-2-methyl-quinazolin-4(3H)-one20-33 min mdpi.com
Methyl 2-formylphenyl carbamate, AmineFormic Acid, Microwave (100-190 °C)3-Substituted-3,4-dihydroquinazolinones20-40 min diva-portal.org

Solid-phase organic synthesis (SPOS) provides a powerful platform for the generation of large combinatorial libraries of dihydroquinazolinone analogues, which is invaluable for drug discovery and lead optimization. nih.gov This technique simplifies purification and allows for the systematic variation of substituents on the core scaffold. A typical strategy involves anchoring a suitable building block, such as N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, to a resin support. nih.gov The anchored scaffold then undergoes a series of chemical transformations, including substitution, reduction, and cyclization, to build the dihydroquinazolin-2(1H)-one ring. For example, the fluoro group can be displaced by an amine, the Alloc protecting group removed, the ring closed using a carbonylating agent like CDI, and the nitro group reduced to an amine, which can be further functionalized. nih.gov This multi-step, solid-phase sequence allows for the introduction of diversity at multiple positions on the final molecule before cleavage from the resin. nih.gov

In line with the principles of green chemistry, several catalyst-free and environmentally friendly methods for dihydroquinazolinone synthesis have been developed. A notable example is a cascade imine/cyclization/Leuckart–Wallach type reaction that uses formic acid as both a Brønsted acid catalyst and a reductant. diva-portal.orgrsc.org This metal-free process efficiently produces substituted 3,4-dihydroquinazolinones from readily available starting materials, generating only benign byproducts like water, carbon dioxide, and methanol. diva-portal.orgrsc.org

Other green approaches utilize water as a reaction solvent. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved through a one-pot reaction of anthranilamide and various carbonyl compounds in water, catalyzed by recyclable graphene oxide nanosheets at room temperature. rsc.org This method avoids hazardous organic solvents and allows for easy separation of the catalyst by simple filtration. rsc.org Furthermore, catalyst-free, three-component reactions using liposomal nanoreactors in water have also been reported for the synthesis of hydroquinazolinones, offering a recyclable and environmentally friendly reaction medium. organic-chemistry.org

MethodKey FeaturesByproductsCatalystReference
Leuckart–Wallach CascadeMetal-free, One-pot, High efficiencyH₂O, CO₂, MethanolFormic Acid (reagent & catalyst) diva-portal.orgrsc.org
Graphene Oxide CatalysisAqueous medium, Room temperature, Recyclable catalystWaterGraphene Oxide rsc.org
Vitamin B₁ CatalysisAqueous medium, Reflux conditionsWaterThiamine hydrochloride (Vitamin B₁) frontiersin.org
Liposomal NanoreactorsCatalyst-free, Aqueous medium, Recyclable mediumWaterNone organic-chemistry.org

Application of Nanocatalysts (e.g., nano-SiO2-SO3H) in Dihydroquinazolinone Synthesis

In recent years, heterogeneous nanocatalysts have gained prominence for their efficiency, reusability, and environmentally friendly characteristics. rsc.org Among these, sulfonic acid-functionalized silica (B1680970) nanoparticles (nano-SiO2-SO3H) have proven to be a highly effective and recyclable solid acid catalyst for the synthesis of dihydroquinazolinone derivatives. nih.govmdpi.com

This method typically involves a one-pot, three-component condensation reaction of an isatoic anhydride (B1165640), an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate (B1210297). nih.govnih.gov The use of nano-SiO2-SO3H offers considerable advantages, including excellent yields (often between 85-98%), very short reaction times (5–20 minutes), and solvent-free conditions, which aligns with the principles of green chemistry. nih.govmdpi.comnih.gov The catalyst functions as a Brønsted acid, activating the carbonyl groups and facilitating the cascade of reactions leading to the final cyclized product. nih.govmdpi.com The proposed mechanism suggests that the catalyst first activates the isatoic anhydride, which reacts with ammonium acetate to form a 2-aminobenzamide (B116534) intermediate; this intermediate then undergoes condensation and cyclization with an aromatic aldehyde to yield the 2,3-dihydroquinazolin-4(1H)-one product. mdpi.com

The operational simplicity is a key feature; the reaction is typically conducted by heating the mixture of reactants and the catalyst at around 110 °C. mdpi.comnih.gov Studies have optimized the catalyst loading, finding that a small quantity (e.g., 0.02 g) is sufficient to achieve high yields rapidly. mdpi.com Furthermore, the catalyst can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of its catalytic activity. nih.govnih.gov

Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives Using a Nano-SiO2-SO3H Catalyst This table is interactive. You can sort and filter the data.

Strategic Introduction of the 8-Amino Moiety and Other Substituents onto the Dihydroquinazolinone Scaffold

The synthesis of the specific target compound, 8-Amino-3,4-dihydroquinazolin-2(1H)-one, requires a strategic approach as the amino group is not commonly introduced in generic syntheses of this scaffold. The most common synthetic routes to quinazolinones and their dihydro analogues begin with substituted anthranilic acids (2-aminobenzoic acids) or isatoic anhydrides. nih.govresearchgate.net

To achieve substitution at the C8 position of the final quinazolinone ring, the corresponding substituent must be present on the starting anthranilic acid precursor at the C3 position. Therefore, a logical and established synthetic strategy for this compound would involve a multi-step process starting from a 2-amino-3-nitrobenzoic acid derivative. The synthesis would proceed via the formation of the dihydroquinazolinone ring, followed by the chemical reduction of the nitro group to the desired 8-amino group. This nitro-to-amino reduction is a standard and high-yielding transformation in organic synthesis, often accomplished using reagents like tin(II) chloride or catalytic hydrogenation. While direct synthesis of the 8-amino variant is not widely reported, this precursor-based approach is a fundamental strategy for producing such analogues.

Regioselective Functionalization Techniques at C6, N1, and C3 Positions

The functionalization of the dihydroquinazolinone scaffold at specific positions is crucial for tuning its biological activity. This is generally achieved by selecting appropriately substituted starting materials or by developing regioselective reactions.

C6 Position: Functionalization at the C6 position of the quinazolinone core is almost exclusively achieved by using a starting anthranilic acid or isatoic anhydride that is already substituted at the C5 position. For instance, the synthesis of 6-fluoro or 6-chloro quinazolinone derivatives begins with 5-fluoro- or 5-chloroanthranilic acid, respectively. nih.govmdpi.com This highlights a substrate-controlled approach where the final substitution pattern is predetermined by the initial building blocks.

N1 and N3 Positions: The nitrogen atoms at the N1 and N3 positions are common sites for introducing diversity. Substitution at the N3 position is readily accomplished by reacting a benzoxazinone intermediate with a primary amine. nih.govnih.gov This allows for the incorporation of a wide array of aryl or alkyl groups at this position. nih.gov For example, amino acids have been incorporated at the N3 position to create hybrid molecules. nih.gov Solid-phase synthesis techniques have been developed that enable the creation of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, providing a route to functionalize the N1 position. nih.gov Multi-component reactions have also been employed to generate 3-substituted quinazolinones in a single pot from isatoic anhydride, an amine, and other reagents. researchgate.netaurigeneservices.com

Synthesis of Dihydroquinazolinone Derivatives with Diverse Substitution Patterns

The modular nature of dihydroquinazolinone synthesis allows for the creation of large libraries of compounds with diverse substitution patterns. By varying the three primary components—the anthranilic acid/isatoic anhydride, the aldehyde (or ketone), and the amine—chemists can systematically alter the substituents at the C2, N3, and benzenoid ring positions (C5, C6, C7, C8).

Many synthetic protocols have been developed to this end, including metal-free cascade reactions and solid-phase synthesis, which facilitate rapid diversification. researchgate.netnih.gov These methods provide access to derivatives with a wide range of functional groups, which is essential for structure-activity relationship (SAR) studies in drug discovery. mdpi.com The table below summarizes examples of dihydroquinazolinone derivatives with varied substitutions prepared through different synthetic approaches.

Table 2: Examples of Synthesized Dihydroquinazolinone Derivatives with Diverse Substitutions This table is interactive. You can sort and filter the data.

Chemical Reactivity and Functional Group Transformations of the 3,4 Dihydroquinazolin 2 1h One Nucleus

Oxidation Reactions Leading to Quinazolin-2,4(1H,3H)-dione Analogues

The dihydroaromatic ring of 8-Amino-3,4-dihydroquinazolin-2(1H)-one is susceptible to oxidation, which can lead to the formation of the more conjugated and aromatic quinazolin-2,4(1H,3H)-dione system. This transformation involves the oxidation of the C4-methylene group to a carbonyl group, resulting in a fully oxidized pyrimidine-dione ring fused to the benzene (B151609) core.

While direct oxidation of the 8-amino substituted title compound is not extensively detailed, analogous transformations on related scaffolds have been reported. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been successfully converted to their corresponding quinazolin-4(3H)-ones upon treatment with potassium permanganate (B83412) (KMnO4). nih.gov This demonstrates the feasibility of oxidizing the dihydro portion of the quinazolinone ring system. nih.gov Such reactions are typically performed using common oxidizing agents under controlled conditions to achieve the desired dione (B5365651) product. The resulting 8-amino-quinazolin-2,4(1H,3H)-dione is a key structure found in many biologically active compounds. nih.gov

Table 1: Potential Oxidizing Agents for Dihydroquinazolinone Transformation

Oxidizing AgentPotential ProductNotes
Potassium Permanganate (KMnO₄)8-Amino-quinazolin-2,4(1H,3H)-dioneA strong oxidizing agent demonstrated to be effective on related quinazolinone scaffolds. nih.gov
Chromium Trioxide (CrO₃)8-Amino-quinazolin-2,4(1H,3H)-dioneA common reagent for the oxidation of secondary carbons to ketones.
Manganese Dioxide (MnO₂)8-Amino-quinazolin-2,4(1H,3H)-dioneOften used for the oxidation of allylic or benzylic alcohols, but can be applied to activated C-H bonds.

Reduction Reactions for Structural Diversification

Reduction reactions offer a powerful strategy for modifying the 3,4-dihydroquinazolin-2(1H)-one nucleus, leading to significant structural diversification. The choice of reducing agent determines the outcome of the reaction, allowing for either selective reduction of peripheral functional groups or transformation of the core heterocyclic structure.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the amide (urea) carbonyl group at the C2 position. masterorganicchemistry.comlibretexts.org This reaction would transform the quinazolinone ring into a diamine structure, fundamentally altering the scaffold and providing access to a different class of compounds. Such a transformation can be considered a ring-opening or ring-modification reaction, significantly expanding the chemical space accessible from the starting material.

Furthermore, LiAlH₄ can be used to selectively reduce other functional groups on the molecule without affecting the core, provided they are more reactive than the urea (B33335) moiety. For example, an ester group attached to the dihydroquinazoline (B8668462) framework can be cleanly reduced to a primary alcohol using LiAlH₄. acs.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the urea carbonyl but can be used for the reduction of more reactive groups like aldehydes or ketones if they are present elsewhere on the molecule. libretexts.org

Table 2: Reducing Agents and Their Effect on the Dihydroquinazolinone Scaffold

Reducing AgentTarget Functional GroupResulting StructureStrength/Selectivity
Lithium Aluminum Hydride (LiAlH₄)C2-Carbonyl (Urea)8-Amino-1,2,3,4-tetrahydroquinazoline derivativeStrong, non-selective. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Peripheral Ester GroupPrimary AlcoholStrong; can be selective depending on conditions. acs.org
Sodium Borohydride (NaBH₄)Peripheral Aldehyde/KetoneAlcoholMild, selective for aldehydes/ketones over amides. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on the Dihydroquinazolinone Framework

The dual nature of the this compound framework, possessing both an electron-rich aromatic ring and a heterocyclic system, allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The benzene portion of the molecule is activated towards electrophilic aromatic substitution by two nitrogen-based groups: the 8-amino group and the N1-atom of the urea moiety. The 8-amino group is a strong activating, ortho-, para-directing group. Consequently, electrophiles are expected to attack the positions ortho and para to the amino group, namely C7 and C5. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com Structure-activity relationship studies have shown that introducing halogens at positions 6 and 8 of the quinazolinone ring can enhance biological activity, highlighting the importance of these substitution reactions. nih.gov

Nucleophilic Substitution: The dihydroquinazolinone ring itself is not inherently electron-deficient and thus is not highly susceptible to nucleophilic attack. However, nucleophilic substitution becomes a key reaction if a suitable leaving group, such as a halogen, is present on the heterocyclic or aromatic ring. Studies on related 2,4-dichloroquinazolines show that nucleophilic attack occurs preferentially at the C4 position under mild conditions, while substitution at the C2 position requires harsher conditions. stackexchange.com This suggests that if an 8-amino-4-chloro-3,4-dihydroquinazolin-2(1H)-one precursor were used, nucleophiles would readily displace the chlorine at C4, providing a route to a wide array of 4-substituted derivatives. stackexchange.comresearchgate.net

Derivatization Strategies at the Amino Group (8-position) for Structure-Activity Relationship Studies

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for probing the importance of the amino group as a hydrogen bond donor.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which can act as hydrogen bond donors and introduce different steric and electronic properties compared to amides.

Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Formation of Schiff Bases: Condensation with various aldehydes and ketones results in the formation of imines (Schiff bases), introducing large, and often aromatic, substituents.

These derivatization strategies are fundamental in medicinal chemistry for optimizing lead compounds by fine-tuning their pharmacokinetic and pharmacodynamic properties. researchgate.net

Table 3: Derivatization Reactions of the 8-Amino Group

Reaction TypeReagent ExampleResulting Functional GroupPurpose in SAR Studies
AcylationAcetyl Chloride, Benzoyl ChlorideAmideModify H-bonding, introduce steric bulk.
SulfonylationTosyl Chloride, Mesyl ChlorideSulfonamideIntroduce acidic N-H, alter electronics.
AlkylationMethyl Iodide, Benzyl BromideSecondary/Tertiary AmineIncrease basicity, remove H-bond donor.
Reductive AminationAldehyde/Ketone + NaBH₃CNSecondary/Tertiary AmineControlled alkylation, introduce diverse groups.
Schiff Base FormationBenzaldehydeImineIntroduce large, conjugated substituents.

Computational Chemistry and Theoretical Investigations of 8 Amino 3,4 Dihydroquinazolin 2 1h One and Its Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the structural and electronic properties of dihydroquinazolinone derivatives. These studies provide a fundamental understanding of the molecule's reactivity and potential interaction sites. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the electron-donating and accepting capabilities of the molecule. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a compound. A smaller energy gap suggests higher reactivity.

Theoretical optimization of quinazolinone derivatives using DFT has been performed to understand their structural characteristics. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.net Furthermore, molecular orbital analysis provides insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is vital for understanding reaction mechanisms and designing new synthetic routes.

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. For derivatives of the quinazolinone scaffold, molecular docking studies have been crucial in identifying potential biological targets and elucidating their binding modes.

For example, various quinazolinone analogs have been docked into the active sites of enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase domain and dihydrofolate reductase to evaluate their potential as anticancer agents. manipal.eduasianpubs.org These simulations help in identifying key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. The docking scores, which are a measure of the binding affinity, are used to rank the compounds and prioritize them for further experimental testing. manipal.edu

Derivative ClassTarget ProteinKey InteractionsReference
Quinazolinone derivativesEpidermal Growth Factor Receptor (EGFR) Kinase DomainHydrogen bonding with key amino acid residues in the active site. manipal.edu
Thioxoquinazolin-4(3H)-one derivativesHuman cyclin-dependent kinase 2 (CDK2)Favorable binding interactions within the active site. scispace.com
2,3-Dihydroquinazolin-4(1H)-one derivativesLeishmanial proteins (Pyridoxal Kinase and Trypanothione Reductase)Strong comparative binding to the active sites. mdpi.com
2,3-Dihydroquinazolin-4(1H)-one analoguesTubulin (colchicine binding pocket)Well-conserved interactions within the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the 3D properties of molecules with their activities.

For quinazolinone derivatives, 3D-QSAR studies have been conducted to guide the design of new analogs with improved biological activities. rsc.org These models can provide contour maps that indicate the regions where steric bulk, positive or negative electrostatic potential, or other properties would be favorable or unfavorable for activity. This information is invaluable for the rational design of new compounds with enhanced potency. The predictive power of a QSAR model is often validated through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational stability of a ligand-receptor complex and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone.

In the context of 2,3-dihydroquinazolin-4(1H)-one derivatives, MD simulations have been used to study the stability of their complexes with biological targets. mdpi.com For instance, 100 ns MD simulations have been performed to investigate the stability of ligand-protein complexes with leishmanial proteins. mdpi.com The root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation is often monitored to assess the stability of the complex. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from the MD simulation trajectories.

Chemoinformatics and Bioinformatics Approaches for Target Identification and Pathway Analysis

Chemoinformatics and bioinformatics are interdisciplinary fields that utilize computational methods to analyze chemical and biological data, respectively. These approaches play a crucial role in modern drug discovery, from target identification to lead optimization. For quinazolinone derivatives, these tools can be used to predict potential biological targets and to understand the biological pathways in which they might be involved.

Bioinformatics tools can be used to analyze genomic and proteomic data to identify proteins that are implicated in a particular disease. nih.gov Chemoinformatics methods, such as virtual screening of chemical libraries, can then be used to identify quinazolinone derivatives that are likely to bind to these targets. mdpi.com These integrated approaches help in prioritizing targets and compounds for further investigation, thereby accelerating the drug discovery process.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico methods are increasingly being used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline, which can help to reduce the attrition rate of drug candidates in later stages of development.

Compound ClassPredicted PropertiesSignificanceReference
Quinazolinone moietiesAbsorption, Distribution, Metabolism, Excretion (ADME)Prediction of drug-likeness and pharmacokinetic properties. asianpubs.org
(E)-4-styryl-7,8-dihydroquinazolin-5(6H)-onesBlood-brain barrier penetration, P-glycoprotein inhibition, hepatic metabolismAssessment of potential as antidepressant agents. sciepub.com
Dihydroquinazoline-2(1H)-one derivativesPharmacological propertiesIndication of clinical potential. nih.gov

Preclinical Pharmacological Activities and Molecular Mechanisms of 8 Amino 3,4 Dihydroquinazolin 2 1h One Analogues

Modulatory Effects on Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAO) are critical enzymes responsible for the degradation of monoamine neurotransmitters and are established targets for the treatment of neurodegenerative and psychiatric disorders. frontiersin.org Analogues of 3,4-dihydroquinazolin-2(1H)-one have been systematically evaluated for their ability to inhibit the two isoforms of this enzyme, MAO-A and MAO-B.

Inhibitory Potency and Selectivity Profiling

Research into 3,4-dihydroquinazolin-2(1H)-one derivatives has revealed their potential as potent and selective inhibitors of monoamine oxidase, particularly the MAO-B isoform. researchgate.net A study evaluating a series of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives found that inhibitory activity was predominantly associated with C6-substitution, while N1-substitution resulted in comparatively weaker inhibition. researchgate.net

Within the C6-substituted series, seven compounds demonstrated significant MAO-B inhibition with IC₅₀ values below 1 µM. The most potent MAO-B inhibitor identified in this series exhibited an IC₅₀ value of 0.269 µM. In contrast, the most effective MAO-A inhibitor from the same series had a much higher IC₅₀ value of 7.43 µM, highlighting the general selectivity of this chemical class for the MAO-B enzyme. researchgate.net

Structurally related 3,4-dihydro-2(1H)-quinolinone derivatives have also shown remarkable potency and selectivity for MAO-B. nih.govebi.ac.uk For instance, the compound 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 2.9 nM and a selectivity of 2750-fold over the MAO-A isoform. nih.gov Structure-activity relationship (SAR) analysis indicated that substitution at the C7 position of the quinolinone ring leads to more potent inhibition than substitution at the C6 position. nih.gov

Table 1: MAO Inhibitory Activity of Selected 3-Methyl-3,4-dihydroquinazolin-2(1H)-one Analogues Data sourced from a study on C6- and N1-substituted derivatives. researchgate.net

Compound TypeTarget EnzymeIC₅₀ (µM)Selectivity Profile
Most Potent MAO-B Inhibitor MAO-B0.269Highly selective for MAO-B
Most Potent MAO-A Inhibitor MAO-A7.43Less potent, indicates general class selectivity towards MAO-B

Mechanistic Characterization of Enzyme Inhibition

The mechanism by which these analogues inhibit MAO enzymes has been investigated through kinetic and computational studies. MAO inhibitors can act through either reversible or irreversible binding to the enzyme. frontiersin.org For the related N-amino-3,4-dihydroquinoline-(1H)-2-one, studies have shown it acts as a competitive and reversible inhibitor of MAO-B. nih.gov This suggests that the molecule directly interacts with the active site channel of the enzyme, competing with the natural substrate. nih.gov

In contrast, other derivatives with larger substituents have been found to act as non-competitive and irreversible inhibitors, implying they may bind to a different, hydrophobic region outside of the enzyme's active site. nih.gov The inhibition of MAO-B prevents the breakdown of key neurotransmitters like dopamine (B1211576). This action not only increases dopamine levels but also reduces the production of neurotoxic byproducts from the enzymatic reaction, such as hydrogen peroxide and aldehydes, which is a key strategy in managing neurodegenerative conditions like Parkinson's disease. mdpi.comyoutube.com Docking studies with related pyridazinone inhibitors have shown that binding to key amino acid residues, such as Tyr326, is crucial for potent and selective MAO-B inhibition. mdpi.com

Anti-Neoplastic Potential and Cell Line Specificity

The quinazolinone core is a well-established pharmacophore in the design of anti-cancer agents, particularly as inhibitors of protein kinases. nih.govmdpi.com

Inhibition of Key Kinases and Receptor Tyrosine Kinases (e.g., EGFR, p38MAP, BRD4)

Quinazolinone derivatives are frequently utilized as scaffolds for small molecule inhibitors of various kinases involved in cancer cell signaling pathways. nih.gov Notable examples of FDA-approved drugs with this core structure include gefitinib (B1684475) and erlotinib, which are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com

Analogues of 3,4-dihydroquinazolin-2(1H)-one have been specifically designed and investigated as inhibitors of several key kinases:

EGFR: A series of quinazolin-4(3H)-one derivatives demonstrated potent inhibitory activity against EGFR, with some compounds showing greater efficacy than the reference drug erlotinib. nih.govmdpi.com Docking studies revealed that these compounds act as competitive inhibitors, binding to the ATP pocket of the kinase domain and interacting with crucial residues like Met793. nih.gov

p38 MAP Kinase: The quinazolinone structure is a known template for developing inhibitors of p38 Mitogen-Activated Protein (MAP) kinase, a key regulator of inflammatory cytokine production. The compound DQO-501 is an example of a p38MAP kinase inhibitor based on this scaffold. nih.gov

BRD4: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a target in cancer therapy. PFI-1 is a known BRD4 inhibitor that incorporates the quinazolinone framework. nih.gov

Microtubule Dynamics Disruption

Beyond kinase inhibition, certain 2,3-dihydroquinazolin-4(1H)-one analogues have been identified as potent disruptors of microtubule dynamics. nih.govrsc.org Microtubules are essential components of the cellular cytoskeleton involved in mitosis, making them a prime target for anti-cancer drugs. rsc.org

In one study, a naphthyl-substituted dihydroquinazolinone analogue, compound 39 , was found to be a powerful inhibitor of tubulin polymerization, with cytotoxic activity in the nanomolar range against a panel of cancer cell lines. nih.govrsc.org Molecular modeling indicated that these compounds likely bind to the colchicine-binding site on tubulin, thereby preventing the assembly of microtubules and arresting cells in mitosis. nih.gov The potency of these analogues was sensitive to the substitution pattern on the aromatic ring, demonstrating a clear structure-activity relationship for tubulin inhibition. nih.gov

Anti-proliferative Activity in Specific Cancer Cell Lines (e.g., HepG-2, A2780, MDA-MB-231)

The anti-neoplastic potential of 8-Amino-3,4-dihydroquinazolin-2(1H)-one analogues has been confirmed through in vitro anti-proliferative assays against various human cancer cell lines.

HepG-2 (Hepatocellular Carcinoma): Several novel quinazolinone derivatives have exhibited significant cytotoxic activity against the HepG-2 cell line. researchgate.net In one study, the most active compounds showed greater efficacy than the standard chemotherapeutic drug methotrexate. researchgate.net

A2780 (Ovarian Cancer): Dihydroquinazoline-2(1H)-one derivatives have demonstrated potent effects against the A2780 ovarian cancer cell line. nih.gov Specifically, compounds designated CA1-e and CA1-g showed IC₅₀ values of 22.76 µM and 22.94 µM, respectively. nih.gov Other quinazolin-4(3H)-one derivatives were found to be 4 to 87 times more cytotoxic against A2780 cells than the reference drug lapatinib. nih.gov

MDA-MB-231 (Triple-Negative Breast Cancer): Analogues have shown promising activity against the highly aggressive MDA-MB-231 breast cancer cell line. researchgate.netnih.gov Isatin-quinazoline hybrids, for example, were found to be more than twice as active as 5-fluorouracil, inducing apoptosis through the intrinsic mitochondrial pathway. nih.gov

Table 2: Anti-proliferative Activity of Selected Quinazolinone Analogues Data compiled from multiple studies. nih.govnih.govnih.gov

Compound ClassCell LineIC₅₀ ValueReference Drug (IC₅₀)
Dihydroquinazoline-2(1H)-one (CA1-e)A278022.76 µMNot specified
Dihydroquinazoline-2(1H)-one (CA1-g)A278022.94 µMNot specified
Quinazolin-4(3H)-one (3g)A27800.14 µMLapatinib (12.11 µM)
Isatin-Quinazoline Hybrid (5e)MDA-MB-23112.35 µM5-Fluorouracil (29.38 µM)
Isatin-Quinazoline Hybrid (10g)MDA-MB-23112.00 µM5-Fluorouracil (29.38 µM)

Anti-Inflammatory Modulations and Associated Signaling Pathways

Analogues of the quinazolinone scaffold have been recognized for their significant anti-inflammatory properties. Research has shown that these compounds can mitigate inflammatory responses through various mechanisms, often involving the modulation of key signaling pathways. The anti-inflammatory effects of certain quinazolinone derivatives have been linked to their ability to suppress the production of pro-inflammatory mediators. For instance, some analogues have been found to inhibit nitric oxide synthase-II (NOS-II) and tumor necrosis factor-alpha (TNF-α), both of which are crucial players in the inflammatory cascade.

The structural features of quinazolinone analogues play a critical role in their anti-inflammatory potency. Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups at specific positions on the quinazolinone system can enhance their anti-inflammatory effect. Furthermore, the hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone or azetidinone, has been shown to improve anti-inflammatory activity. Conversely, the presence of a phenyl ring at the N-1 position has been observed to decrease this activity.

In preclinical models, such as the carrageenan-induced paw edema assay, novel quinazolinone derivatives have demonstrated significant reductions in inflammation. For example, certain 2-methyl and 2,4-dinitro substituted aromatic rings at the 3-position of the quinazolinone core have been identified as favorable for anti-inflammatory activity. These findings underscore the potential of this compound analogues as a source for the development of new anti-inflammatory agents.

Antimicrobial and Antifungal Efficacy against Pathogenic Microorganisms

Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. Various analogues have been synthesized and evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as several fungal strains.

The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the quinazolinone ring system. For instance, the incorporation of moieties such as thiourea (B124793) and thiazolidine (B150603) has been shown to considerably increase the antimicrobial properties of quinazolinones. In preclinical studies, synthesized derivatives have exhibited moderate to significant activity against bacteria like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Similarly, notable antifungal activity has been observed against species such as Aspergillus niger and Candida albicans.

The conjugation of quinazolinone with other bioactive scaffolds, such as peptides, has also been explored to enhance antimicrobial potency. Some of these hybrid molecules have demonstrated activity comparable to standard antibiotics like ciprofloxacin. The diverse structural modifications possible within the quinazolinone framework provide a versatile platform for the development of novel antimicrobial and antifungal agents to combat the growing challenge of drug resistance.

Compound TypeTarget MicroorganismsNotable Findings
Quinazolinone-Thiourea/Thiazolidine HybridsEscherichia coli, Staphylococcus aureus, Aspergillus niger, Candida albicansInsertion of thiourea and thiazolidine moieties considerably increased antimicrobial properties. researchgate.net
Quinazolinone Peptide DerivativesStreptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSome derivatives exhibited potency comparable to the standard drug ciprofloxacin.
2,3,6-Trisubstituted Quinazolin-4-onesS. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicansDifferent substitutions led to varied and sometimes excellent activity against specific strains. niscair.res.in
Quinoline-Quinazolinone HybridsBacillus subtilis, E. coli, Pseudomonas putida, Candida viswanathiiExhibited a range of antimicrobial and antifungal activities.

Anti-Leishmanial Properties and Parasitic Enzyme Targeting (e.g., Pyridoxal Kinase, Trypanothione Reductase)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. The search for new, effective, and less toxic anti-leishmanial agents is a critical area of research. In this context, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as a novel class of compounds with promising anti-leishmanial potential.

Preclinical investigations, combining both in silico and in vitro approaches, have demonstrated the efficacy of these analogues. Molecular docking studies have revealed that these compounds can interact with key Leishmania enzymes that are crucial for the parasite's survival, namely Pyridoxal Kinase (PDK) and Trypanothione Reductase (TR). nih.gov PDK is involved in the phosphorylation of vitamin B6 vitamers, a pathway essential for the parasite and implicated in drug resistance. nih.gov Trypanothione Reductase is a key enzyme in the parasite's unique thiol-based redox system, which protects it from oxidative stress. The absence of a close homologue of TR in humans makes it an attractive drug target. mdpi.com

In vitro assays using Leishmania amazonensis promastigotes have confirmed the anti-leishmanial activity of specific 2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, two compounds, 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one (referred to as 3a) and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (referred to as 3b), have shown significant inhibitory effects with IC50 values of 1.61 µg/mL and 0.05 µg/mL, respectively. nih.gov These findings highlight the potential of this chemical scaffold in the development of new therapeutics for leishmaniasis.

CompoundTarget EnzymeIn Vitro Activity (IC50)
6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a)Pyridoxal Kinase, Trypanothione Reductase1.61 µg/mL nih.gov
2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b)Pyridoxal Kinase, Trypanothione Reductase0.05 µg/mL nih.gov

Antiplasmodial Activity against Malaria Parasites (e.g., Plasmodium falciparum)

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery of novel antimalarial agents. Quinazolinone and its derivatives have been identified as a promising class of compounds in the search for new drugs to combat malaria.

Various analogues of the quinazolinone scaffold have been investigated for their antiplasmodial activity. These studies have revealed that certain derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The dihydroquinazolinone scaffold, in particular, has been noted for its potential to yield compounds with dual-stage activity, targeting both the liver and blood stages of the malaria parasite's life cycle.

The mechanism of antiplasmodial action for quinazoline (B50416) derivatives is an area of active investigation. Some studies suggest that these compounds may exert their effect by inhibiting parasitic enzymes that are essential for survival. For example, some quinazoline-2,4,6-triamine derivatives have been evaluated as potential inhibitors of dihydrofolate reductase (DHFR) from Plasmodium vivax. Other research points towards the inhibition of Plasmodium histone modifying enzymes as a possible mode of action. The structural versatility of the quinazolinone core allows for the design and synthesis of a wide range of analogues, providing a valuable platform for the development of new and effective antimalarial drugs.

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase) for Metabolic Disorder Management

Metabolic disorders, particularly type 2 diabetes mellitus, are characterized by postprandial hyperglycemia. One therapeutic strategy to manage this condition is to inhibit the activity of carbohydrate-metabolizing enzymes in the digestive tract, such as α-amylase and α-glucosidase. This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the post-meal spike in blood glucose levels.

Quinazolinone and 2,3-dihydroquinazolin-4(1H)-one derivatives have been investigated for their potential to inhibit these key digestive enzymes. In vitro screening studies have demonstrated that a number of these analogues possess good to potent inhibitory activity against both α-amylase and α-glucosidase. researchgate.netniscair.res.in In some cases, the inhibitory potency of the synthesized quinazolinone derivatives has been found to be significantly higher than that of acarbose, a clinically used α-glucosidase inhibitor. researchgate.net

Kinetic studies on some of the most potent quinazolin-4(3H)-one derivatives have indicated a competitive mode of inhibition towards α-glucosidase. This suggests that these compounds likely bind to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The promising results from these preclinical studies suggest that analogues of this compound could be a valuable starting point for the development of new therapeutic agents for the management of type 2 diabetes and other metabolic disorders associated with hyperglycemia.

Compound ClassTarget EnzymeKey Findings
Quinazolinone derivativesα-amylase, α-glucosidaseSeveral compounds showed good inhibitory activity, with some being more potent than acarbose. niscair.res.in
2,3-Dihydroquinazolin-4(1H)-onesα-glucosidasePyrazol-quinazolinone derivatives exhibited potent enzyme inhibitory potentials. researchgate.net
Quinazolin-4(3H)-one bearing phenoxy-acetamide derivativesα-glucosidaseOne compound was found to be approximately 53 times more potent than acarbose, with a competitive inhibition mechanism.

Future Directions and Translational Perspectives for 8 Amino 3,4 Dihydroquinazolin 2 1h One Research

Rational Design and Synthesis of Next-Generation Dihydroquinazolinone Scaffolds with Optimized Pharmacological Profiles

The development of next-generation analogs of 8-Amino-3,4-dihydroquinazolin-2(1H)-one with enhanced pharmacological properties will heavily rely on rational design and innovative synthetic strategies. The core structure of dihydroquinazolinone offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties.

Future synthetic efforts will likely move beyond traditional multi-step solution-phase synthesis towards more efficient and versatile methodologies. Solid-phase synthesis, for instance, has proven effective for generating libraries of dihydroquinazolin-2(1H)-one derivatives. This approach allows for high-throughput synthesis and purification, accelerating the drug discovery process. Another promising avenue is the use of multi-component reactions (MCRs), such as the Ugi or Passerini reactions, which can introduce significant molecular diversity in a single step. These methods are particularly well-suited for creating large and diverse libraries of 8-amino-dihydroquinazolinone analogs for screening.

The rational design of these new scaffolds will be guided by computational modeling and a deep understanding of the target biology. For example, if targeting a specific enzyme, molecular docking studies can predict the binding modes of various 8-amino-dihydroquinazolinone derivatives, allowing for the design of compounds with improved affinity and selectivity. Key modifications could include the introduction of different substituents on the amino group at the 8-position, as well as diversification at the N1 and C4 positions of the quinazolinone ring.

Synthetic Strategy Advantages Potential Application for this compound
Solid-Phase SynthesisHigh-throughput, ease of purification, amenability to automation.Rapid generation of a library of analogs with diverse substitutions at N1, C4, and the 8-amino group.
Multi-Component Reactions (e.g., Ugi, Passerini)High efficiency, molecular diversity, atom economy.One-pot synthesis of complex 8-amino-dihydroquinazolinone derivatives with multiple points of diversification.
Catalytic Asymmetric SynthesisAccess to enantiomerically pure compounds.Investigation of stereospecific interactions with biological targets.
Microwave-Assisted SynthesisReduced reaction times, improved yields, cleaner reactions.Acceleration of the synthesis of individual target compounds and small libraries.

Discovery of Novel Biological Targets and Exploration of New Therapeutic Applications

While the broader class of quinazolinones has been extensively studied for its anticancer and antimicrobial properties, the specific biological targets of this compound remain largely unknown. A key future direction will be the elucidation of its mechanism of action and the identification of novel molecular targets.

High-throughput screening (HTS) of large compound libraries against a panel of biological targets is a powerful approach for target identification. Phenotypic screening, where the effect of a compound on cellular or organismal behavior is observed without a preconceived target, can also uncover unexpected therapeutic applications. For instance, screening 8-amino-dihydroquinazolinone derivatives against a panel of cancer cell lines could reveal selective cytotoxicity towards a particular cancer type, prompting further investigation into the underlying molecular mechanism.

Recent research on related dihydroquinazolinone scaffolds has identified several promising targets that could be relevant for 8-amino derivatives. These include protein kinases such as EGFR, p38 MAP kinase, and BRD4, which are implicated in cancer. Another interesting target is PfATP4, a sodium-ion-translocating ATPase in Plasmodium falciparum, the parasite responsible for malaria. The discovery that dihydroquinazolinones can target PfATP4 opens up the possibility of developing novel antimalarial drugs based on the 8-amino scaffold. Furthermore, some dihydroquinazolinone derivatives have been shown to inhibit tubulin polymerization, a validated anticancer strategy.

Potential Biological Target Class Examples Therapeutic Area
Protein KinasesEGFR, p38 MAP Kinase, BRD4, AKT1Cancer, Inflammatory Diseases
ATPasesPfATP4Malaria
Structural ProteinsTubulinCancer
AminopeptidasesInsulin-Regulated Aminopeptidase (IRAP)Cognitive Disorders, Diabetes

Development of Advanced Methodologies for Synthesis and Biological Evaluation

To fully explore the therapeutic potential of this compound, the development and application of advanced synthetic and biological evaluation methodologies are crucial. As mentioned, modern synthetic techniques like solid-phase synthesis and MCRs will be instrumental. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, will be important for sustainable drug development.

In terms of biological evaluation, the advent of high-content screening (HCS) and other advanced cell-based assays will allow for a more nuanced understanding of the effects of 8-amino-dihydroquinazolinone derivatives. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed picture of a compound's biological activity.

Furthermore, chemoproteomics approaches can be employed for target deconvolution. This involves using chemical probes derived from this compound to identify its binding partners within the proteome. This unbiased approach can lead to the discovery of novel and unexpected biological targets.

| Advanced Methodology | Application in this compound Research | | :--- | :--- | :--- | | High-Throughput Screening (HTS) | Rapidly screen large libraries of analogs against diverse biological targets. | | High-Content Screening (HCS) | Obtain detailed information on the cellular effects of lead compounds. | | Chemoproteomics | Identify the direct protein targets of 8-amino-dihydroquinazolinone derivatives. | | In Silico ADMET Prediction | Computationally predict the absorption, distribution, metabolism, excretion, and toxicity of new analogs. |

Comprehensive Elucidation of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

A thorough understanding of the structure-activity relationships (SAR) of this compound derivatives is fundamental to optimizing their efficacy and selectivity. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key structural features required for potent and selective interaction with a given biological target.

SAR studies on the broader quinazolinone class have revealed the importance of substituents at various positions. For instance, substitutions at positions 2 and 3 of the quinazolinone ring have been shown to be critical for anticancer and antimicrobial activities. The nature of the substituent at the 8-position is also likely to play a significant role. The amino group in this compound provides a handle for introducing a wide range of substituents, which could modulate the compound's electronic properties, lipophilicity, and steric profile.

A systematic SAR study would involve the synthesis of a focused library of 8-amino-dihydroquinazolinone analogs with variations at key positions. These compounds would then be tested in relevant biological assays to determine their potency and selectivity. The resulting data can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of virtual compounds and guide the design of the next generation of analogs.

Structural Position Potential for Modification Anticipated Impact on Activity
8-Amino GroupAcylation, alkylation, arylation to introduce diverse functional groups.Modulation of hydrogen bonding potential, lipophilicity, and steric interactions with the target.
N1 PositionAlkylation, arylation, introduction of heterocyclic moieties.Alteration of overall molecular shape and potential for additional interactions with the target.
C4 PositionIntroduction of various substituents via modifications to the synthetic route.Fine-tuning of electronic and steric properties to enhance binding affinity.
Benzene (B151609) RingIntroduction of other substituents (e.g., halogens, methoxy (B1213986) groups) in addition to the 8-amino group.Modulation of physicochemical properties and potential for new interactions with the target.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-amino-3,4-dihydroquinazolin-2(1H)-one derivatives?

The synthesis typically involves cyclization reactions starting from substituted anthranilic acids or isatoic anhydrides. For example, N1-substituted derivatives can be synthesized via refluxing with AlCl3 and CS2, followed by acid hydrolysis (HCl/methanol), yielding products after recrystallization or column chromatography . Key steps include controlling reaction time (24–48 h) and temperature (reflux conditions) to minimize side products like dihydroquinazolin-2(1H,3H)-diones, which form under prolonged heating .

Q. How is the structural integrity of this compound derivatives verified?

Characterization relies on 1H/13C NMR and mass spectrometry . For instance, the methylene protons at position 4 appear as a singlet (~4.5 ppm) in 1H NMR for 3,4-dihydroquinazolin-2(1H)-ones, while dihydroquinazolin-2(1H,3H)-diones lack this signal. 13C NMR distinguishes carbonyl carbons (~162 ppm) in dione derivatives . HPLC is used to confirm purity (>95%) .

Q. What preliminary biological activities have been reported for this compound class?

Derivatives exhibit monoamine oxidase (MAO) inhibition , particularly MAO-B selectivity. For example, C6-substituted cinnamoyl derivatives (e.g., compound 6c ) show IC50 values as low as 0.269 µM for MAO-B, making them candidates for neurodegenerative disease research . MAO-A inhibition is weaker (IC50 >7.43 µM), with limited isoform specificity .

Advanced Research Questions

Q. How do structural modifications at the C6 and N1 positions influence MAO-B inhibition potency?

  • C6 Substitution : Bulky, electron-rich groups (e.g., cinnamoyl) enhance MAO-B affinity. Seven C6-substituted derivatives show IC50 <1 µM, attributed to hydrophobic interactions in the MAO-B active site .
  • N1 Substitution : Alkyl or aryl groups reduce potency (IC50 >100 µM), likely due to steric hindrance disrupting enzyme binding .
    Methodological Insight : Use molecular docking to compare binding poses of C6 vs. N1 derivatives in MAO-B crystal structures (e.g., PDB: 2V5Z) to rationalize activity differences.

Q. How are MAO inhibition assays designed to evaluate this compound derivatives?

Assays employ recombinant human MAO-A/MAO-B and the substrate kynuramine. The non-fluorescent kynuramine converts to fluorescent 4-hydroxyquinoline upon oxidation, measured via fluorescence spectrophotometry (λex = 310 nm, λem = 400 nm). IC50 values are derived from sigmoidal plots of enzyme rate vs. inhibitor concentration (0.003–100 µM range) . Controls : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for validation .

Q. How should researchers address contradictions in activity data between structurally similar derivatives?

Case Example: While most C6-cinnamoyl derivatives are potent MAO-B inhibitors, 5d and 5g (benzoyl-substituted) show weaker activity (IC50 <10 µM). Resolution :

  • Analyze electronic effects: Cinnamoyl’s conjugated π-system may enhance binding vs. benzoyl’s static structure.
  • Test solubility differences (e.g., logP) to rule out bioavailability artifacts.
  • Perform kinetic studies (Ki, reversibility) to confirm competitive inhibition .

Q. What strategies optimize reaction yields for N1-substituted derivatives prone to low potency?

  • Catalyst Screening : Replace NaH with milder bases (e.g., K2CO3) in DMF to reduce side reactions.
  • Solvent Optimization : Use ethanol/ethyl acetate mixtures for recrystallization to improve purity .
  • Mechanistic Studies : Monitor reaction intermediates via TLC or in situ IR to identify pathways leading to dione byproducts .

Q. How can computational modeling guide the design of MAO-B-selective inhibitors?

  • Docking : Use software like AutoDock Vina to predict binding modes of derivatives in MAO-B’s substrate cavity (e.g., hydrophobic pocket near FAD cofactor).
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ values, molar refractivity) with IC50 data to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
8-Amino-3,4-dihydroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.